molecular formula C10H7ClN2O3 B8556540 3-(2-Chloro-pyridin-3-yl)-5-methyl-isoxazole-4-carboxylic acid

3-(2-Chloro-pyridin-3-yl)-5-methyl-isoxazole-4-carboxylic acid

Cat. No.: B8556540
M. Wt: 238.63 g/mol
InChI Key: OMUAGEPCOGDFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-pyridin-3-yl)-5-methyl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O3 and its molecular weight is 238.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c1-5-7(10(14)15)8(13-16-5)6-3-2-4-12-9(6)11/h2-4H,1H3,(H,14,15)

InChI Key

OMUAGEPCOGDFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(N=CC=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 3-(2-chloro-pyridin-3-yl)-5-methyl-isoxazole-4-carboxylic acid methyl ester (1.90 g, 0.0075 mol) with aqueous sodium hydroxide (2N, 15.0 mL, 0.03 mol), ethanol (3 mL), and tetrahydrofuran (3 mL). Stir for 4 hours at ambient temperature. Remove the organic solvents in vacuo and adjust the aqueous mixture to approx. pH 3.0 with aqueous hydrochloric acid. Extract with ethyl acetate and dry the combined extracts over sodium sulfate and concentrate in vacuo. Eluted over silica gel with methanol/dichloromethane allowing for isolation of the desired isoxazole acid as an off white solid (0.98 g, 55%). MS(ES): (M+1)+ 238.97, 240.97 m/z.
Name
3-(2-chloro-pyridin-3-yl)-5-methyl-isoxazole-4-carboxylic acid methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

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